molecular formula C11H15NO3S2 B14819669 N-(3-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide

N-(3-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide

Cat. No.: B14819669
M. Wt: 273.4 g/mol
InChI Key: QJYHHEPVAWUCPS-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide is an organic compound with the molecular formula C11H15NO3S2 and a molecular weight of 273.375 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C11H15NO3S2

Molecular Weight

273.4 g/mol

IUPAC Name

N-(3-cyclopropyloxy-4-methylsulfanylphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO3S2/c1-16-11-6-3-8(12-17(2,13)14)7-10(11)15-9-4-5-9/h3,6-7,9,12H,4-5H2,1-2H3

InChI Key

QJYHHEPVAWUCPS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-4-(methylthio)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

N-(3-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

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